molecular formula C6H12N4 B6589000 1-(1H-1,2,4-triazol-1-yl)butan-2-amine CAS No. 1251323-14-4

1-(1H-1,2,4-triazol-1-yl)butan-2-amine

Cat. No.: B6589000
CAS No.: 1251323-14-4
M. Wt: 140.2
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Description

1-(1H-1,2,4-Triazol-1-yl)butan-2-amine is a nitrogen-containing heterocyclic compound characterized by a butan-2-amine backbone substituted with a 1,2,4-triazole moiety at the 1-position. The molecular formula is C₆H₁₂N₄, with a molecular weight of 140.19 g/mol (calculated from ). Its structure includes a primary amine group at the second carbon of the butane chain, which may enhance solubility and reactivity in biological systems. The compound’s SMILES notation is CC(CCN1C=NC=N1)N, and its InChIKey is ODGGHRYHUQOMIE-UHFFFAOYSA-N .

For example, triazole derivatives are widely recognized for their role in inhibiting cytochrome P450 enzymes (e.g., CYP51 in fungi), a mechanism exploited in azole antifungals .

Properties

CAS No.

1251323-14-4

Molecular Formula

C6H12N4

Molecular Weight

140.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,4-triazol-1-yl)butan-2-amine typically involves the reaction of 1H-1,2,4-triazole with butan-2-amine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the triazole, followed by nucleophilic substitution with butan-2-amine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-1,2,4-triazol-1-yl)butan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .

Scientific Research Applications

1-(1H-1,2,4-triazol-1-yl)butan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of antifungal drugs.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(1H-1,2,4-triazol-1-yl)butan-2-amine involves its interaction with specific molecular targets. In biological systems, triazole derivatives are known to inhibit enzymes such as lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to antifungal effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(1H-1,2,4-triazol-1-yl)butan-2-amine, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Molecular Formula Key Substituents Biological Activity/Application References
This compound C₆H₁₂N₄ Primary amine at C2 Limited data; inferred antimicrobial potential
1-(4-Methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-amine C₁₃H₁₈N₄ 4-Methylphenyl at C1, amine at C2 Catalogued as a life science product (no specific activity reported)
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)butan-1-amine C₁₂H₁₆N₄ Phenyl at C1, amine at C2 Supplier-listed; no explicit activity data
1-(1H-1,2,4-Triazol-1-yl)butan-2-ol C₆H₁₂N₄O Hydroxyl group at C2 (instead of amine) Pharmaceutical derivative under patent (e.g., antifungal applications)
Triadimefon C₁₄H₁₆ClN₃O₂ 4-Chlorophenoxy, dimethyl butanone Agricultural fungicide (inhibits ergosterol synthesis)
2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol C₁₉H₁₇Cl₂N₅O Dichlorophenyl, indole, hydroxyl groups Antifungal activity (38% yield in synthesis)

Structural and Functional Insights

Substituent Effects on Bioactivity: The amine group in this compound may enhance hydrogen bonding with biological targets compared to hydroxyl-containing analogs like 1-(1H-1,2,4-triazol-1-yl)butan-2-ol. This could influence pharmacokinetics, such as membrane permeability or metabolic stability . For instance, Triadimefon’s 4-chlorophenoxy group is critical for its fungicidal activity .

Antifungal vs. Antimycobacterial Activity: Compounds with chlorinated aryl groups (e.g., 2-(2,4-dichlorophenyl)-triazole derivatives in ) show pronounced antifungal activity, likely due to enhanced interaction with fungal CYP51 . In contrast, non-halogenated analogs (e.g., 1-(4-methylphenyl)-triazole in ) lack explicit activity data but are marketed for research, suggesting exploratory use in diverse therapeutic areas .

Synthetic Versatility: The triazole ring serves as a scaffold for functionalization.

Key Research Findings

  • Antifungal Activity : Derivatives with chlorine atoms (e.g., 2,4-dichlorophenyl) demonstrate superior antifungal efficacy, with MIC values in the µg/mL range against Candida species .
  • Patent Landscape : Medichem, S.A. holds a patent for 1-(1H-1,2,4-triazol-1-yl)butan-2-ol derivatives, emphasizing their utility in drug development .
  • Environmental Fate: Triazole-based pesticides like Triadimefon exhibit moderate persistence in soil (half-life ~30–100 days), influenced by substituents such as chlorophenoxy groups .

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